molecular formula C18H28N2 B4882958 1-(4-ethylcyclohexyl)-4-phenylpiperazine

1-(4-ethylcyclohexyl)-4-phenylpiperazine

Cat. No.: B4882958
M. Wt: 272.4 g/mol
InChI Key: KWKREXIXGBGAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylcyclohexyl)-4-phenylpiperazine is a chemical compound of interest in neuroscience research. As part of the phenylpiperazine class, it is hypothesized to act as a rigid analog of amphetamine, potentially functioning as a monoamine releasing agent . Related research compounds in this class have been shown to influence neurotransmitter activity, with varying selectivity for norepinephrine, serotonin, and dopamine transporters . This makes them valuable tools for probing the central nervous system, studying receptor binding, and investigating the mechanisms of neurotransmitter release and reuptake . Researchers may utilize this compound in vitro to explore its pharmacodynamics and potential interactions within neurochemical pathways. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-7,16,18H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKREXIXGBGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table summarizes key structural and functional differences between 1-(4-ethylcyclohexyl)-4-phenylpiperazine and its analogs:

Compound Substituents Therapeutic Application Mechanism/Key Findings Reference
This compound 4-Ethylcyclohexyl, phenyl Not directly studied Hypothesized to interact with GPCRs or ion channels based on structural analogs. N/A
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenylsulfonyl, phenyl Neuroprotection, glioblastoma therapy Activates Hedgehog signaling, preserves neural stem cells, reduces neuroinflammation post-radiation. Improves survival in glioblastoma models.
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl, 1,2-diphenylethyl Analgesic (opioid receptor activity) Exhibits µ-opioid receptor agonism; associated with psychoactive side effects.
1-(3-Nitrophenyl)-4-phenylpiperazine 3-Nitrophenyl, phenyl Anticancer (prostate cancer) Inhibits prostate cancer cell proliferation via undefined pathways; synthesized via microwave-assisted methods.
1-(4-Nitrobenzyl)-4-phenylpiperazine 4-Nitrobenzyl, phenyl Dopamine D2/D3 receptor modulation High affinity for D2/D3 receptors; potential use in neurodegenerative diseases.
SC213 (1-(3-Phenoxypropyl)-4-phenylpiperazine) 3-Phenoxypropyl, phenyl Dopamine D2 receptor antagonism Structural analog of haloperidol; lacks amide group, reducing D3R selectivity.

Key Comparative Insights:

Neuroprotective Efficacy: NSPP demonstrates robust neuroprotective effects in irradiated brains by preserving neural stem/progenitor cells and suppressing microglial activation, which mitigates cognitive decline . In contrast, MT-45 lacks neuroprotective data but is noted for its opioid activity . Structural features critical for neuroprotection include the sulfonyl group (NSPP) and nitrophenyl substituents, which enhance blood-brain barrier penetration and target engagement .

Receptor Selectivity :

  • SC213 and 1-(4-nitrobenzyl)-4-phenylpiperazine highlight the importance of substituent chemistry in receptor affinity. For example, the absence of a carbonyl group in SC213 reduces D3 receptor selectivity by >100-fold compared to amide-containing analogs .
  • MT-45 's 1,2-diphenylethyl group contributes to its µ-opioid receptor binding but also correlates with adverse psychoactive effects .

Synthetic Accessibility :

  • Derivatives like 1-(3-nitrophenyl)-4-phenylpiperazine are synthesized via microwave-assisted alkylation (yields: 31–86%), emphasizing the role of nitrophenyl groups in stabilizing intermediates .
  • NSPP requires multi-step sulfonylation and purification via HPLC, reflecting the complexity of sulfonyl-containing piperazines .

1-(3-nitrophenyl)-4-phenylpiperazine and related nitrophenyl derivatives exhibit antiproliferative activity in prostate cancer but lack mechanistic clarity compared to NSPP .

Q & A

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylcyclohexyl CH₂ peaks at δ 1.2–1.5 ppm; aromatic protons at δ 7.2–7.5 ppm) .
    • IR : Detect piperazine N-H stretches (~3300 cm⁻¹) and aryl C=C (~1600 cm⁻¹) .
  • Thermal Analysis :
    • DSC/TGA : Determine melting points (e.g., 150–160°C) and thermal stability (decomposition >200°C) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates batch reproducibility .

What pharmacological mechanisms underlie its neuroprotective effects in radiation-induced damage models?

Advanced Mechanistic Insights
Studies on analogous piperazines (e.g., NSPP) reveal:

  • Hedgehog pathway activation : Upregulation of Gli1/Ptch1 via Smoothened agonism, promoting neural stem cell (NSC) survival post-irradiation .
  • Anti-inflammatory action : Suppression of IL-6 and microglial activation (Iba1↓) in vivo, mitigating neuroinflammation .
  • In vivo validation : Nestin-GFP mouse models show NSPP rescues NSC populations (4 Gy irradiation; 5-day treatment, 10 mg/kg IP) with gender-dependent efficacy (female > male) .

How do structural modifications influence its bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent effects :
    • 4-Ethylcyclohexyl : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. methyl/phenyl analogs .
    • Phenyl vs. nitrophenyl : Electron-withdrawing groups (e.g., -NO₂) reduce CNS activity but increase metabolic stability .
  • Methodology :
    • In vitro assays : Radioligand binding (e.g., σ1/σ2 receptors) and cytotoxicity screens (MTT assay, IC50 >50 μM) .
    • Molecular docking : Predict binding affinities to targets like 5-HT1A receptors (Glide scores ≤ −8.0 kcal/mol) .

How should researchers resolve contradictions in gender-specific efficacy observed in preclinical models?

Q. Advanced Data Analysis

  • Case study : In Nestin-GFP mice, NSPP increased NSC survival in females (p<0.01) but not males post-irradiation .
  • Variables to assess :
    • Hormonal influence : Test ovariectomized females or androgen-treated males to isolate estrogen/testosterone effects.
    • Dose-response : Titrate doses (5–20 mg/kg) to identify thresholds for gender-neutral efficacy .
  • Statistical rigor : Use ANOVA with post-hoc tests (n ≥ 10/group) and power analysis to confirm effect size .

What in vivo and in vitro models are most relevant for evaluating neurotoxicity mitigation?

Q. Advanced Experimental Design

  • In vitro :
    • Neurosphere assays : Irradiate NSC cultures (2–4 Gy) and quantify differentiation (GFAP+/βIII-tubulin+ cells) via flow cytometry .
  • In vivo :
    • Cognitive testing : Morris water maze (escape latency) and novel object recognition (discrimination index) post-cranial irradiation .
    • Histopathology : Immunostaining for apoptosis (TUNEL+) and synaptic density (PSD-95) in hippocampal regions .

How can researchers design robust assays to assess bioavailability and metabolic stability?

Q. Advanced Pharmacokinetics

  • Plasma protein binding : Equilibrium dialysis (human serum albumin; % bound >90% indicates limited free fraction) .
  • Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS (t½ >60 mins desirable) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 μM reduces drug-drug interaction risks) .

What analytical methods ensure batch-to-batch consistency in preclinical studies?

Q. Quality Control Strategies

  • Impurity profiling : LC-HRMS to detect synthesis byproducts (e.g., de-ethylated analogs; limit: ≤0.15%) .
  • Chiral purity : Chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present .
  • Stability testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) to validate storage conditions .

What experimental controls are critical in radiation mitigation studies?

Q. Advanced Study Design

  • Sham irradiation : Expose animals to identical handling without radiation to isolate stress effects .
  • Positive controls : Use established radioprotectors (e.g., amifostine) to benchmark efficacy .
  • Blinded analysis : Ensure histopathology and behavioral assessments are performed by researchers blinded to treatment groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.